molecular formula C11H16O B14484404 1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol CAS No. 64974-68-1

1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol

Cat. No.: B14484404
CAS No.: 64974-68-1
M. Wt: 164.24 g/mol
InChI Key: PMTGNAJHZAMDIW-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol is a chemical compound with a complex structure, often used in various scientific and industrial applications. It is known for its unique properties and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to further reactions, such as hydrogenation and hydroxylation, to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction conditions. Catalysts like aluminum chloride and phosphoric acid are commonly used to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives, which have applications in different fields.

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be linked to the inhibition of specific enzymes and signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    4,7-Methanoazulene, 1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-: Known for its use in fragrances and cosmetics.

    Tetramethyl acetyloctahydronaphthalenes: Commonly used as synthetic ketone fragrances.

    2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Utilized in various industrial applications.

Uniqueness

1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol stands out due to its unique structural features and versatile reactivity, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

64974-68-1

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

tricyclo[6.2.1.02,7]undec-2(7)-en-4-ol

InChI

InChI=1S/C11H16O/c12-9-3-4-10-7-1-2-8(5-7)11(10)6-9/h7-9,12H,1-6H2

InChI Key

PMTGNAJHZAMDIW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3=C2CC(CC3)O

Origin of Product

United States

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